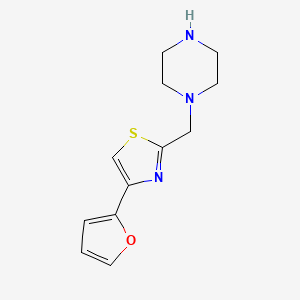![molecular formula C11H13FN2S B1438934 N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine CAS No. 1153979-64-6](/img/structure/B1438934.png)
N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine
Descripción general
Descripción
N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine (FDTA) is an organic compound with a molecular formula of C9H9FN2S. It is a member of the thiazole class of compounds and has a wide range of applications in scientific research. FDTA is used as a reagent in a variety of organic syntheses and has been studied for its potential use in the treatment of a variety of diseases.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
A study by El-Emam et al. (2020) on adamantane-1,3,4-thiadiazole hybrid derivatives, which are structurally related to N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine, explored the quantum theory of atoms-in-molecules (QTAIM) approach to characterize intra- and intermolecular interactions. This research provides insights into how modifications in the molecular structure, such as halogen substitution, influence molecular interactions and crystal packing, which are crucial for designing materials with specific properties (El-Emam et al., 2020).
Antimicrobial Activities
Compounds structurally similar to N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine have been synthesized and tested for their antibacterial activities. For instance, Uwabagira et al. (2018) synthesized N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine and evaluated its in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum, showcasing the potential of thiazole derivatives in developing new antibacterial agents (Uwabagira et al., 2018).
Antifungal and Antimicrobial Synthesis
The synthesis of thiazoles and their fused derivatives for antimicrobial activities was investigated by Wardkhan et al. (2008), highlighting the role of thiazole derivatives in combating various bacterial and fungal strains. This study underscores the broader application of thiazole compounds in developing antimicrobial agents (Wardkhan et al., 2008).
Microwave-assisted Synthesis for Biological Activities
Research by Başoğlu et al. (2013) into the microwave-assisted synthesis of molecules containing thiazole moieties, including 1,3-thiazole nucleus, has led to the development of compounds with notable antimicrobial, antiurease, and antilipase activities. This demonstrates the significance of thiazole derivatives in medicinal chemistry, particularly in the synthesis of compounds with potential therapeutic applications (Başoğlu et al., 2013).
Labeling and Tracer Studies
Yang et al. (2018) synthesized carbon-14 labelled versions of dufulin, a molecule containing a fluorophenyl moiety similar to the compound of interest, for use as radiotracers. This highlights the application of such compounds in studying the metabolism, residue, and environmental behavior of chemicals through radioisotope tracing techniques, providing valuable insights into their environmental impact and biological fate (Yang et al., 2018).
Propiedades
IUPAC Name |
N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2S/c12-10-3-1-2-9(8-10)4-5-13-11-14-6-7-15-11/h1-3,8H,4-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNUFHOHWHVVFII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NCCC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2-{[3-(2-Furyl)prop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1438854.png)

![[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methanol](/img/structure/B1438856.png)
![1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1438857.png)
![1-tert-butyl-4-methyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1438860.png)
![1-(2-aminoethyl)-5-(3-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438861.png)
![1-(2-aminoethyl)-5-(2-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438862.png)
![1-(2-aminoethyl)-N-(2-methoxyethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1438864.png)
![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-propylacetamide](/img/structure/B1438867.png)
![1-(2-aminoethyl)-5-(4-fluorobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438868.png)

![6,8-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1438871.png)

